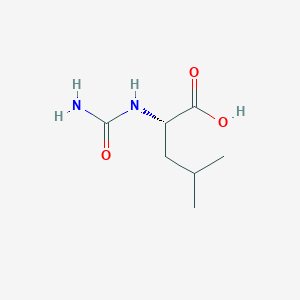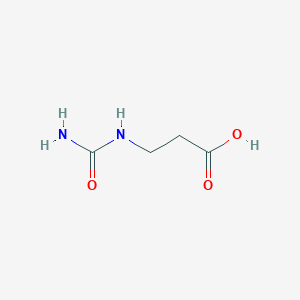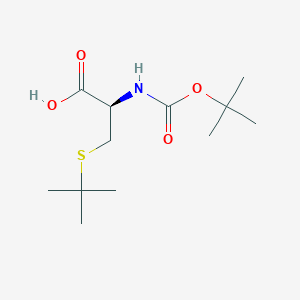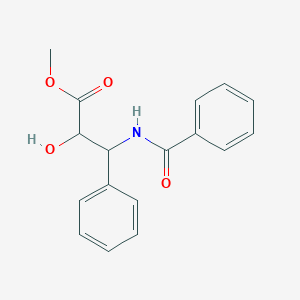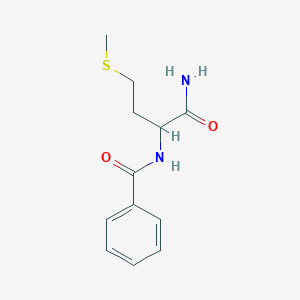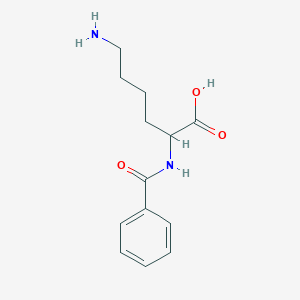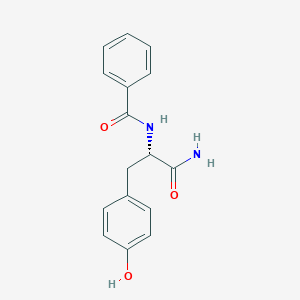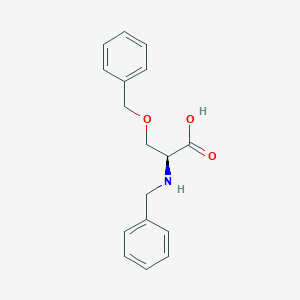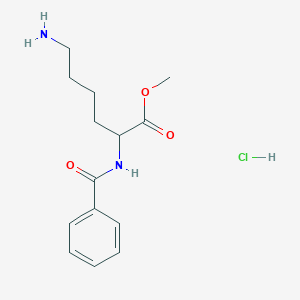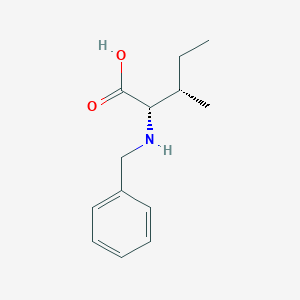![molecular formula C29H42N2O5 B556318 cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid CAS No. 18635-04-6](/img/structure/B556318.png)
cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid: is a derivative of serine, an amino acid. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The tert-butyloxycarbonyl (Bpoc) group protects the amino group, while the tert-butyl (Tbu) group protects the hydroxyl group of serine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid typically involves the protection of the amino and hydroxyl groups of serine. The amino group is protected using tert-butyloxycarbonyl (Bpoc) chloride in the presence of a base like triethylamine. The hydroxyl group is protected using tert-butyl (Tbu) chloride under similar conditions .
Industrial Production Methods: In industrial settings, the synthesis is scaled up using automated solid-phase peptide synthesis (SPPS) techniques. This method involves attaching the serine derivative to a solid resin and sequentially adding protected amino acids to build the peptide chain .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The compound can be reduced to remove the protective groups.
Substitution: The protective groups can be substituted under acidic conditions to yield the free amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the protective groups.
Major Products:
Oxidation: Oxidized serine derivatives.
Reduction: Free serine.
Substitution: Deprotected serine.
Scientific Research Applications
Chemistry: cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid is widely used in peptide synthesis, particularly in the synthesis of complex peptides and proteins. It is also used in the study of peptide-protein interactions .
Biology: In biological research, this compound is used to study the role of serine in various biochemical pathways. It is also used in the synthesis of peptide-based drugs .
Medicine: this compound is used in the development of peptide-based therapeutics, including enzyme inhibitors and receptor agonists .
Industry: In the industrial sector, this compound is used in the large-scale synthesis of peptides for research and therapeutic purposes.
Mechanism of Action
The protective groups in cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid prevent unwanted side reactions during peptide synthesis. The Bpoc group protects the amino group from reacting, while the Tbu group protects the hydroxyl group. These protective groups are removed under specific conditions to yield the desired peptide.
Comparison with Similar Compounds
Fmoc-Ser(Tbu)-OH: Another serine derivative used in peptide synthesis, but with a different protective group (fluorenylmethyloxycarbonyl).
Boc-Ser(Tbu)-OH: Similar to cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid but uses a different protective group (tert-butyloxycarbonyl) for the amino group.
Uniqueness: this compound is unique due to its specific protective groups, which offer different reactivity and stability compared to other serine derivatives. This makes it particularly useful in certain peptide synthesis protocols.
Properties
IUPAC Name |
cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5.C6H13N/c1-22(2,3)28-15-19(20(25)26)24-21(27)29-23(4,5)18-13-11-17(12-14-18)16-9-7-6-8-10-16;7-6-4-2-1-3-5-6/h6-14,19H,15H2,1-5H3,(H,24,27)(H,25,26);6H,1-5,7H2/t19-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAJOHYGKAYNGC-FYZYNONXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
